molecular formula C14H19NO3 B3380448 3-Methyl-2-(3-phenylpropanamido)butanoic acid CAS No. 1927902-07-5

3-Methyl-2-(3-phenylpropanamido)butanoic acid

Cat. No. B3380448
CAS RN: 1927902-07-5
M. Wt: 249.3 g/mol
InChI Key: QCSHUNOZULVRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(3-phenylpropanamido)butanoic acid , also known by its IUPAC name N-(3-phenylpropanoyl)valine , is a chemical compound with the molecular formula C₁₄H₁₉NO₃ . It falls under the category of branched-chain alkyl carboxylic acids . The compound exhibits a branched structure and contains both an amide functional group and a carboxylic acid group. Its systematic name reflects the presence of a valine moiety linked to a phenylpropanamide group .

Scientific Research Applications

Chemical Synthesis

“3-Methyl-2-(3-phenylpropanamido)butanoic acid” is a valuable building block in organic synthesis . It’s used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Protodeboronation

This compound has been used in the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters . Protodeboronation is a process where the boron moiety is removed from the molecule, which is particularly useful when the boron moiety is no longer needed in the synthesis .

Anti-Markovnikov Hydromethylation

“3-Methyl-2-(3-phenylpropanamido)butanoic acid” has been used in the formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across an alkene in a manner that defies Markovnikov’s rule .

Synthesis of Complex Molecules

This compound has been used in the synthesis of complex molecules such as methoxy protected (−)-Δ8-THC and cholesterol . This showcases its utility in the synthesis of biologically active compounds .

Synthesis of Indolizidine 209B

“3-Methyl-2-(3-phenylpropanamido)butanoic acid” has been used in the formal total synthesis of indolizidine 209B . Indolizidines are a class of alkaloids that have various biological activities .

Synthesis of δ-®-Coniceine

This compound has also been used in the synthesis of δ-®-coniceine . δ-®-Coniceine is a precursor to coniine, a toxic alkaloid found in poison hemlock .

properties

IUPAC Name

3-methyl-2-(3-phenylpropanoylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15-12(16)9-8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSHUNOZULVRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(3-phenylpropanamido)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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